2-Tridecyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tridecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds, typically using a catalyst such as molybdenum or tungsten.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, often using potassium hydroxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of acetylene derivatives. The specific methods and conditions can vary depending on the desired scale and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Tridecyne undergoes several types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can convert this compound to alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2-Tridecyne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tridecyne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Tridecyne: Another alkyne with a triple bond at a different position.
2-Dodecyne: A similar compound with one less carbon atom.
2-Tetradecyne: A similar compound with one more carbon atom.
Uniqueness
2-Tridecyne is unique due to its specific molecular structure, which influences its reactivity and applications. Its position of the triple bond and the length of the carbon chain make it distinct from other similar compounds .
Properties
CAS No. |
28467-75-6 |
---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
tridec-2-yne |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7-13H2,1-2H3 |
InChI Key |
ZGKKGWBQPYIOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.